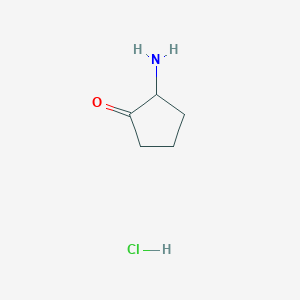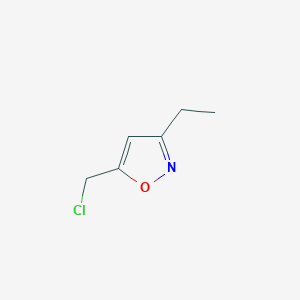
Chlorhydrate de 3-amino-3-méthylbutan-2-one
Vue d'ensemble
Description
3-Amino-3-methyl-2-butanone hydrochloride is a chemical compound with the molecular formula C5H12ClNO. It is a solid substance that is often used in laboratory settings for various chemical reactions and research purposes . The compound is known for its unique structure, which includes an amino group and a ketone group, making it a versatile reagent in organic synthesis.
Applications De Recherche Scientifique
3-Amino-3-methyl-2-butanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Mécanisme D'action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its chemical structure and reactivity, it may be involved in reactions with aldehydes and ketones, leading to the formation of oximes or hydrazones .
Result of Action
It’s known that similar compounds can inhibit bioluminescence in certain organisms, suggesting a potential toxic effect .
Analyse Biochimique
Biochemical Properties
3-Amino-3-methyl-2-butanone hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with enzymes such as ω-transaminases, which are pyridoxal-5-phosphate-dependent transferases. These enzymes facilitate the asymmetric reductive amination of carbonyl compounds, producing chiral amines that are essential in therapeutic compounds . The interaction between 3-Amino-3-methyl-2-butanone hydrochloride and ω-transaminases involves substrate docking and binding, which enhances the catalytic efficiency and stability of the enzyme .
Cellular Effects
3-Amino-3-methyl-2-butanone hydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of metabolites within the cell . Additionally, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular functions and processes.
Molecular Mechanism
The molecular mechanism of 3-Amino-3-methyl-2-butanone hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s binding to enzymes can lead to changes in their conformation and activity, thereby influencing the overall biochemical reaction. Additionally, 3-Amino-3-methyl-2-butanone hydrochloride can affect gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-3-methyl-2-butanone hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-3-methyl-2-butanone hydrochloride remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-Amino-3-methyl-2-butanone hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects may be observed at high doses, including alterations in cellular metabolism and potential damage to tissues . Threshold effects are also important to consider, as they determine the dosage at which the compound begins to exert its biochemical effects.
Metabolic Pathways
3-Amino-3-methyl-2-butanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s involvement in metabolic pathways can affect metabolic flux and the levels of metabolites within the cell. Additionally, 3-Amino-3-methyl-2-butanone hydrochloride can influence the synthesis of other biomolecules, such as amino acids and nucleotides .
Transport and Distribution
The transport and distribution of 3-Amino-3-methyl-2-butanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its biochemical activity and interactions with other biomolecules .
Subcellular Localization
3-Amino-3-methyl-2-butanone hydrochloride is localized within specific subcellular compartments, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to specific organelles. The subcellular localization of 3-Amino-3-methyl-2-butanone hydrochloride can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .
Méthodes De Préparation
The synthesis of 3-Amino-3-methyl-2-butanone hydrochloride typically involves the reaction of 3-methyl-2-butanone with ammonia and hydrochloric acid. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the purity and stability of the product . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to achieve the desired product quality.
Analyse Des Réactions Chimiques
3-Amino-3-methyl-2-butanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Comparaison Avec Des Composés Similaires
3-Amino-3-methyl-2-butanone hydrochloride can be compared with similar compounds such as:
3-Hydroxy-3-methyl-2-butanone: This compound has a hydroxyl group instead of an amino group, making it more reactive in certain chemical reactions.
3-Amino-2-butanone: This compound lacks the methyl group, which affects its steric properties and reactivity.
3-Amino-3-methylbutan-2-one: This compound is similar but without the hydrochloride, affecting its solubility and stability. The uniqueness of 3-Amino-3-methyl-2-butanone hydrochloride lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.
Propriétés
IUPAC Name |
3-amino-3-methylbutan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(7)5(2,3)6;/h6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGGOJPUCZLVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496418 | |
| Record name | 3-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10201-15-7 | |
| Record name | 3-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-methylbutan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characteristics of 3-Amino-3-methyl-2-butanone hydrochloride based on the research abstract?
A1: The research paper primarily focuses on the synthesis and crystallography of 2,3,3,5,6,6-hexamethyl-3,6-dihydropyrazine hexahydrate. While it mentions 3-Amino-3-methyl-2-butanone hydrochloride, it does not provide specific details regarding its molecular formula, weight, or spectroscopic data [].
Q2: Are there any insights into the applications of 3-Amino-3-methyl-2-butanone hydrochloride based on this research?
A2: Unfortunately, the abstract does not delve into the applications of 3-Amino-3-methyl-2-butanone hydrochloride. It primarily focuses on the structural analysis of the other mentioned compound []. To gain a more comprehensive understanding of 3-Amino-3-methyl-2-butanone hydrochloride's potential uses and properties, further research and analysis of relevant scientific literature are necessary.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)











